4-(1-Bromoethyl)benzonitrile

Medicinal Chemistry ADME Prediction Drug Design

Inefficient couplings from non-benzylic or primary bromides? 4-(1-Bromoethyl)benzonitrile (CAS 101860-82-6) provides a distinct reactivity edge. - Faster SN2 kinetics vs 4-(2-bromoethyl)benzonitrile due to benzylic activation; XLogP3 2.6 vs 2.4. - Single rotatable bond reduces conformational penalty in PROTAC ternary complexes. - ≥97% purity; H314 corrosive - requires standard hazmat handling. Stocked in multiple package sizes.

Molecular Formula C9H8BrN
Molecular Weight 210.07 g/mol
CAS No. 101860-82-6
Cat. No. B3033367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Bromoethyl)benzonitrile
CAS101860-82-6
Molecular FormulaC9H8BrN
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C#N)Br
InChIInChI=1S/C9H8BrN/c1-7(10)9-4-2-8(6-11)3-5-9/h2-5,7H,1H3
InChIKeyABYAXYCLTMBACL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Bromoethyl)benzonitrile Structural & Reactivity Overview


4-(1-Bromoethyl)benzonitrile (CAS 101860-82-6) is a para-substituted benzonitrile derivative featuring a benzylic bromide functional group. With a molecular weight of 210.07 g/mol and a computed XLogP3 of 2.6, it occupies a specific lipophilicity space among brominated benzonitrile building blocks [1]. The presence of the benzylic bromine adjacent to the cyano-substituted aromatic ring confers a distinct electrophilic reactivity profile, making it a versatile intermediate in nucleophilic substitution and metal-catalyzed cross-coupling reactions [2]. Commercial availability includes research-grade material at ≥97% purity from multiple suppliers, with applications spanning medicinal chemistry, agrochemical synthesis, and PROTAC linker development .

1
Electrophile type Benzylic bromide — supports SN2 and metal-catalyzed cross-coupling reactions
2
Scaffold Semi-rigid building block (1 rotatable bond) — fits PROTAC linker design workflows
3
Grade Research-grade (≥97% purity) — suited for parallel library synthesis and medicinal chemistry

Why Generic Benzonitrile Analogs Cannot Substitute


The para-bromoethyl substitution pattern in 4-(1-bromoethyl)benzonitrile generates a unique combination of steric, electronic, and reactivity features that cannot be replicated by close analogs. The benzylic bromide center (Br–CH(CH₃)–Ar) exhibits faster nucleophilic substitution kinetics compared to non-benzylic alkyl bromides such as 4-(2-bromoethyl)benzonitrile [1][2]. The additional methyl substituent modifies the steric environment of the reactive center, enabling chemo- and regioselective coupling outcomes distinct from the primary benzylic bromide in 4-(bromomethyl)benzonitrile [3]. Furthermore, the bromine leaving-group ability surpasses that of the chloro analog 4-(1-chloroethyl)benzonitrile, providing accelerated reaction times in SN2 and transition metal-catalyzed transformations [4]. These quantifiable differences in logP, rotatable bonds, and intrinsic reactivity make generic substitution a risk to reaction yield, selectivity, and overall synthetic route efficiency.

Benzylic bromide (1-bromoethyl)
4-(2-Bromoethyl)benzonitrile
Non-benzylic alkyl bromide; benzylic stabilization absent — reaction rate profile may shift
α-Methyl-substituted benzylic center
4-(Bromomethyl)benzonitrile
Primary benzylic bromide; steric and regioselectivity context differs — coupling outcomes may diverge
Benzylic bromide leaving group
4-(1-Chloroethyl)benzonitrile
Benzylic chloride; C–Br vs C–Cl leaving-group ability may require distinct reaction conditions

Quantitative Evidence for Scientific Selection


Lipophilicity Optimization for Bioactive Synthesis

The computed XLogP3-AA value of 4-(1-bromoethyl)benzonitrile is 2.6, positioning it in a favorable lipophilicity range for passive membrane permeability according to Lipinski's Rule of Five (cLogP < 5). This value is 0.2 units lower than 4-(2-bromoethyl)benzonitrile (XLogP3 = 2.8) [1][2], offering slightly improved aqueous solubility for in vitro assays. Compared to 4-(bromomethyl)benzonitrile (XLogP3 = 2.2) [3], the target compound provides enhanced lipophilicity for target engagement while remaining within drug-like space. The 0.2-unit logP differential versus the 2-bromoethyl isomer translates to an approximately 1.6-fold difference in partition coefficient, which can materially impact cellular penetration and nonspecific protein binding.

LogP lipophilicity
Cross-study comparable
XLogP3 2.6 (target) vs 2.8 (2-bromoethyl analog) and 2.2 (bromomethyl analog)
~1.6-fold partition difference may influence cell permeability screening
Computed logP; empirical assay verification advised
Medicinal Chemistry ADME Prediction Drug Design

Conformational Restriction in PROTAC Linker Design

4-(1-Bromoethyl)benzonitrile possesses exactly one rotatable bond (C–CH(Br)CH₃), providing a semi-rigid scaffold architecture [1]. In contrast, 4-(2-bromoethyl)benzonitrile has two rotatable bonds (C–CH₂–CH₂Br), introducing additional conformational flexibility [2]. This difference is functionally significant for PROTAC linker design, where excessive rotatable bonds can reduce the effective molarity of the ternary complex and increase the entropic penalty of binding [3]. The one-rotatable-bond architecture of the target compound offers a defined spatial relationship between the nitrile anchor and the electrophilic bromine, facilitating predictable 3D orientation of conjugated warheads.

Rotatable bonds
Head-to-head
1 rotatable bond (target) vs 2 (2-bromoethyl analog)
Fewer rotatable bonds may reduce entropic penalty in ternary complex formation
PROTAC degradation potency requires cell-based validation
PROTAC Development Chimera Design Conformational Analysis

Bromine vs. Chlorine Leaving-Group Reactivity

The benzylic bromide in 4-(1-bromoethyl)benzonitrile is a demonstrably superior leaving group compared to the benzylic chloride in 4-(1-chloroethyl)benzonitrile [1][2]. The C–Br bond dissociation energy (BDE) in benzyl bromide is approximately 57 kcal/mol, whereas the C–Cl BDE in benzyl chloride is approximately 68 kcal/mol, representing an 11 kcal/mol lower bond strength [3]. In SN2 displacement reactions, bromide is approximately 50- to 100-fold more reactive than chloride under identical conditions, enabling shorter reaction times and lower temperatures for nucleophilic substitutions [3]. This kinetic advantage enables transformations that are sluggish or fail entirely with the chloro analog.

Leaving-group ability
Class-level
C–Br BDE ~57 kcal/mol vs C–Cl ~68 kcal/mol; reported ~50–100× rate enhancement in SN2
Bromide may enable faster substitution under milder conditions
Class-level inference; compound-specific validation advised
Organic Synthesis Reaction Kinetics Electrophile Reactivity

Topological Polar Surface Area Comparison

The topological polar surface area (TPSA) of 4-(1-bromoethyl)benzonitrile is 23.8 Ų, identical to 4-(2-bromoethyl)benzonitrile, 4-(bromomethyl)benzonitrile, and 4-(1-chloroethyl)benzonitrile [1][2][3][4]. TPSA values well below 140 Ų are predictive of acceptable oral bioavailability [5]. While TPSA does not differentiate among these analogs, it confirms that all members of the class share favorable predicted intestinal absorption, and selection must therefore be driven by the reactivity and conformational dimensions where the target compound provides genuine differentiation.

Topological PSA
Context-dependent
TPSA 23.8 Ų — identical across all four benzonitrile analogs
TPSA does not differentiate; selection relies on reactivity and conformational factors
Computed TPSA; consistent within analog class
Drug-like Properties Physicochemical Profiling Library Design

Corrosive Hazard Classification and Handling

4-(1-Bromoethyl)benzonitrile carries a GHS hazard classification of H314 (causes severe skin burns and eye damage) at 100% applicability, with a 'Danger' signal word . This classification is shared with structurally related benzylic bromides and is more severe than the safety profile of its alcohol precursor, 4-(1-hydroxyethyl)benzonitrile, which has a hydrogen bond donor count of 1 and a significantly lower TPSA of 44 Ų [1], but carries only Warning-level acute toxicity labels. The corrosive classification requires specific storage conditions (sealed, dry, room temperature) and mandates appropriate personal protective equipment, directly influencing warehousing and handling protocols in procurement planning.

Hazard classification
Cross-study comparable
H314 (100%): Causes severe skin burns and eye damage; Signal: Danger
Corrosive classification mandates specific storage and PPE requirements
Factor procurement cost and dangerous goods compliance
Chemical Safety Procurement Compliance Laboratory Handling

Gold-Catalyzed Stille Coupling Performance

Activated alkyl bromides, including benzylic bromides structurally analogous to 4-(1-bromoethyl)benzonitrile, have been demonstrated as competent substrates in in situ gold nanoparticle-catalyzed Csp3–Csp3 Stille coupling with allylstannanes, achieving turnover numbers (TON) up to 29,000 on active carbon supports [1]. This catalyst system, using a recoverable and reusable gold-on-carbon catalyst, outperformed conventional palladium catalysts for this specific Csp3–Csp3 bond-forming transformation, which is a rare precedent where gold surpasses palladium in cross-coupling of organic halides [1]. While this study demonstrated the methodology on broad alkyl bromide substrates, 4-(1-bromoethyl)benzonitrile's benzylic bromide functional group positions it within the high-performing 'activated alkyl bromide' substrate scope.

Au-catalyzed Stille coupling
Class-level
TON up to 29,000 reported for activated alkyl bromides on Au/C catalyst
Reported high TON supports scale-up synthetic feasibility assessment
Substrate-specific optimization required; demonstrated on benzylic bromide class
Cross-Coupling Catalysis Process Chemistry

Application Scenarios for Prioritized Procurement


Medicinal Chemistry Parallel Library Synthesis

When constructing a focused compound library for hit-to-lead optimization, 4-(1-bromoethyl)benzonitrile (XLogP3 = 2.6) offers a logP advantage over 4-(bromomethyl)benzonitrile (XLogP3 = 2.2) for targets requiring moderate lipophilic character [1][2]. The 0.2-unit difference versus 4-(2-bromoethyl)benzonitrile provides measurable impact on partition-dependent assay behavior, while the benzylic bromide reactivity enables efficient one-step diversification with amine, thiol, or alcohol nucleophiles under mild conditions [3].

PROTAC Linker with Defined Spatial Orientation

The one-rotatable-bond architecture of 4-(1-bromoethyl)benzonitrile, in contrast to the two rotatable bonds in 4-(2-bromoethyl)benzonitrile, reduces conformational entropy penalty in ternary complex formation between E3 ligase, PROTAC, and target protein [1]. This semi-rigid scaffold is advantageous when designing PROTAC molecules where linker preorganization correlates with enhanced degradation efficiency (DC₅₀) [2]. The nitrile group further serves as an orthogonal synthetic handle or hydrogen bond acceptor for target engagement.

Industrial Cross-Coupling for API Intermediate Synthesis

For scale-up synthesis of active pharmaceutical ingredient (API) intermediates requiring Csp3–Csp3 bond formation, 4-(1-bromoethyl)benzonitrile's classification as an activated alkyl bromide enables gold-catalyzed Stille coupling with TONs reaching 29,000 using recoverable Au/C catalysts [1]. This process advantage over palladium catalysis includes lower catalyst cost per batch, reduced metal contamination in the API, and catalyst reuse across multiple cycles [1], making it a preferred electrophile choice for process chemistry routes to complex drug candidates containing the 4-cyanophenyl motif.

Hazard-Managed Procurement for Corrosive Handling

Sourcing 4-(1-bromoethyl)benzonitrile (H314 corrosive classification) requires compliance with dangerous goods shipping regulations, specialized storage (sealed, dry, ambient temperature), and documented safety protocols [1]. Organizations with established corrosive material handling infrastructure can integrate this compound efficiently, while those lacking such capabilities may consider the alcohol precursor 4-(1-hydroxyethyl)benzonitrile (non-corrosive) with subsequent in-house bromination as a safer, albeit two-step, alternative route [2].

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Predicted lipophilicity (XLogP3) and benzylic bromide electrophile
LogP-dependent assay behavior; one-step diversification scope
PROTAC linker design
Semi-rigid scaffold (1 rotatable bond)
Ternary complex formation efficiency; cellular degradation potency
API intermediate Csp3–Csp3 coupling
Activated alkyl bromide for Au-catalyzed Stille coupling
Catalyst turnover, metal contamination profile, process robustness
Corrosive material procurement
GHS H314 corrosive classification
Shipping compliance, storage infrastructure, PPE protocols
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